1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one
CAS No.: 139057-16-2
Cat. No.: VC21226362
Molecular Formula: C12H14OS2
Molecular Weight: 238.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139057-16-2 |
|---|---|
| Molecular Formula | C12H14OS2 |
| Molecular Weight | 238.4 g/mol |
| IUPAC Name | 1-(3-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C12H14OS2/c1-9-5-4-6-10(7-9)11(13)8-12(14-2)15-3/h4-8H,1-3H3 |
| Standard InChI Key | XQBYFCNURYSNJE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)C=C(SC)SC |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C=C(SC)SC |
Introduction
1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is an organic compound belonging to the class of β-diketones, specifically featuring a methyl-substituted phenyl group and two methylsulfanyl groups attached to the propenone backbone. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug design and synthesis.
Synthesis
The synthesis of this compound typically involves Claisen-Schmidt condensation reactions between an aromatic aldehyde (such as 3-methylbenzaldehyde) and a β-ketoester or ketone derivative. The methylsulfanyl groups are introduced via nucleophilic substitution or thiolation reactions.
Potential Applications
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Medicinal Chemistry:
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Compounds with similar β-diketone scaffolds have been explored for their anticancer properties. The presence of sulfur atoms may enhance the compound's interaction with biological targets such as enzymes or receptors involved in cancer pathways.
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Studies on related compounds suggest cytotoxic activity against cell lines like MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) .
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Material Science:
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The conjugated system and sulfur-containing groups could make this compound useful in optoelectronic applications or as ligands in coordination chemistry.
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Biological Evaluation
While specific data for this compound is unavailable, structurally related compounds have shown:
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High cytotoxic activity against cancer cell lines.
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Potential as inhibitors of key enzymes due to their electrophilic nature, which allows them to form covalent bonds with nucleophilic sites on proteins .
Challenges and Limitations
1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one may face challenges such as:
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Low solubility in aqueous media due to hydrophobicity.
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Stability issues under oxidative conditions due to the presence of sulfur atoms.
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